(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enethioamide
Description
This compound belongs to the α,β-unsaturated thioamide family, characterized by a conjugated system with a cyano group at the β-position and a thioamide moiety at the α-position. Such structural features are critical for its physicochemical properties, including solubility, crystallinity, and biological activity. The compound’s synthesis likely involves a Knoevenagel condensation between a substituted benzaldehyde and 2-cyanoethanethioamide, analogous to methods described for related structures .
Properties
Molecular Formula |
C14H14N4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enethioamide |
InChI |
InChI=1S/C14H14N4S/c1-18(8-2-7-15)13-5-3-11(4-6-13)9-12(10-16)14(17)19/h3-6,9H,2,8H2,1H3,(H2,17,19)/b12-9+ |
InChI Key |
XITWTNQJTAGWQM-FMIVXFBMSA-N |
Isomeric SMILES |
CN(CCC#N)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-[(2-cyanoethyl)(methyl)amino]benzaldehyde with a suitable thioamide precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other derivatives.
Scientific Research Applications
(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enethioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the phenyl ring significantly influences molecular properties. Key analogs include:
*Inference based on CDPE’s polymorphism due to thioamide H-bonding .
- The hydroxyundecyloxy chain in 3b3 adds hydrophilicity but may reduce crystallinity due to conformational flexibility .
- Hydrogen Bonding : Thioamides form stronger hydrogen bonds (S–H···N/O) than amides (N–H···O), as seen in CDPE’s crystal structures, which stabilize specific polymorphs . The target compound’s thioamide group likely promotes similar interactions, influencing its solid-state behavior.
Conformational and Crystallographic Analysis
- Syn-Periplanar Conformation: The α,β-unsaturated system in the target compound likely adopts a syn-periplanar conformation across the C=C bond, as observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (torsion angle: 3.2°) . This planar geometry maximizes conjugation, affecting electronic properties and reactivity.
- Polymorphism: CDPE exhibits two polymorphs and an acetonitrile solvate, attributed to variations in thioamide H-bonding networks and π-π stacking .
Research Findings and Data
Key Structural and Functional Differences
*Amides generally exhibit higher melting points due to stronger N–H···O bonds.
Implications for Drug Development
- Polymorphism Control : CDPE’s vanishing polymorphism underlines the need for rigorous crystallization screening in the target compound to ensure consistent bioavailability .
- Bioactivity Optimization: The (2-cyanoethyl) group’s electron-withdrawing nature may enhance electrophilicity, increasing reactivity toward biological nucleophiles compared to CDPE’s diethylamino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
